Ropsacitinib
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Overview
Description
PF-06826647 is an oral inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound has shown significant potential in treating inflammatory diseases, particularly moderate-to-severe plaque psoriasis . By selectively inhibiting TYK2, PF-06826647 interferes with the signaling pathways of pro-inflammatory cytokines, making it a promising candidate for therapeutic applications .
Scientific Research Applications
PF-06826647 has been extensively studied for its potential in treating inflammatory diseases, particularly psoriasis. Its ability to selectively inhibit TYK2 makes it a valuable tool in understanding the role of this kinase in various biological processes .
Mechanism of Action
Tyk2-IN-8 works by inhibiting the Tyk-2 enzyme, which is part of the JAK family of intracellular signaling molecules . TYK2 activates a series of transcription factors called signal transducer and activator of transcription (STAT) . Activated STATs promote expression of cytokines and cellular processes such as cellular division, differentiation and death . By binding to specific receptors, cytokines signal through TYK2 to regulate the immune system .
Future Directions
Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-06826647 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PF-06826647 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: PF-06826647 primarily undergoes substitution reactions, where specific functional groups are replaced by others to achieve the desired chemical structure. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of PF-06826647 include organic solvents, acids, bases, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving PF-06826647 are typically intermediates that are further functionalized to achieve the final compound. These intermediates are crucial for the stepwise synthesis of PF-06826647 .
Comparison with Similar Compounds
PF-06826647 is unique in its selective inhibition of TYK2 over other Janus kinases, such as Janus kinase 1, Janus kinase 2, and Janus kinase 3 . Similar compounds include deucravacitinib and brepocitinib, which also target TYK2 but may have different selectivity profiles and mechanisms of action . The uniqueness of PF-06826647 lies in its ability to selectively inhibit TYK2 with minimal off-target effects, making it a promising candidate for therapeutic applications .
List of Similar Compounds:- Deucravacitinib
- Brepocitinib
- Tyk2-IN-8 (compound 10; Ropsacitinib)
Properties
IUPAC Name |
3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTJWZDBFWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127109-84-4 |
Source
|
Record name | Ropsacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPSACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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